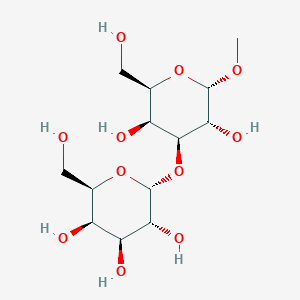

alpha-D-Gal-(1->3)-alpha-D-Gal-OMe

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H24O11 |

|---|---|

Molecular Weight |

356.32 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9-,10-,11+,12+,13-/m1/s1 |

InChI Key |

WOKXHOIRHHAHDA-ZIKIEBHGSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Alpha D Gal 1 >3 Alpha D Gal Ome and Analogues

Chemical Synthesis Approaches for the alpha-(1->3)-Galactosidic Linkage

The chemical synthesis of oligosaccharides, particularly the formation of the glycosidic bond, is a complex undertaking that requires careful control of stereochemistry and regioselectivity. The construction of the 1,2-cis-glycosidic linkage found in the α-Gal epitope presents a significant challenge.

Traditional Glycosylation Strategies and Their Challenges

Another significant hurdle is the need for extensive use of protecting groups to mask the numerous hydroxyl groups on the carbohydrate moieties, allowing for regioselective reaction at a specific position. The strategic application and subsequent removal of these protecting groups add multiple steps to the synthesis, making it a lengthy and often inefficient process. The reactivity of both the glycosyl donor and the acceptor is a critical factor that influences the yield and stereoselectivity of the glycosylation reaction.

Application of Trichloroacetimidate (B1259523) Donors in Disaccharide Synthesis

Glycosyl trichloroacetimidates have emerged as highly effective and versatile glycosyl donors for the synthesis of oligosaccharides, including those containing the α-(1→3)-galactosidic linkage. nih.govnih.gov This method, developed by Richard R. Schmidt, involves the activation of a trichloroacetimidate donor with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate, to promote glycosylation. researchgate.net

The key advantages of the trichloroacetimidate method include the high reactivity of the donors, the mild reaction conditions, and the often excellent yields and stereoselectivities that can be achieved. For the synthesis of α-galactosides, the choice of protecting groups on the donor and the reaction conditions play a crucial role in directing the stereochemical outcome. For instance, the condensation of a 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate donor with a suitably protected galactose acceptor can yield the desired α-(1→3) linkage. nih.gov Researchers have successfully synthesized α-D-Galp-(1-->3)-α,β-D-Galp-OAll by condensing a trichloroacetimidoyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside donor with a 3,4-unprotected allyl 2,6-di-O-benzyl-α- or β-D-galactopyranoside acceptor. nih.gov

Furthermore, trichloroacetimidate donors have been instrumental in the synthesis of modified α-Gal epitopes. For example, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate has been used as a glycosyl donor in the synthesis of various trisaccharide derivatives. nih.gov The versatility of this method is also demonstrated in the synthesis of complex structures like the antigenic globotriose, α-D-Gal-(1→4)-β-D-Gal-(1→4)-β-D-Glc, where a monosaccharide trichloroacetimidate donor was coupled with a disaccharide acceptor to exclusively form the α-linkage in a good yield. nih.gov

| Donor Type | Acceptor Type | Promoter | Key Feature | Reference |

| Glycosyl Trichloroacetimidate | Partially protected monosaccharide/disaccharide | Lewis Acid (e.g., TMSOTf, BF3·OEt2) | High reactivity and stereoselectivity | nih.govnih.govresearchgate.netnih.gov |

Utilization of S-Benzoxazolyl (SBox) Glycosides for Stereoselective Glycosylation

S-Benzoxazolyl (SBox) glycosides represent another class of effective glycosyl donors for stereoselective glycosylation. nih.gov These donors offer several advantages, including being odorless, stable under various reaction conditions, and capable of being activated under mild and selective conditions, leading to excellent stereoselectivity. nih.gov The activation of SBox glycosides can be achieved through different pathways using thiophilic, electrophilic, or metal-based promoters. nih.gov

A key feature of SBox glycosides is their versatility in synthesizing both 1,2-cis and 1,2-trans glycosidic linkages. nih.gov For example, it has been observed that a β-SBox glycosyl donor can undergo rapid anomerization to the corresponding α-SBox derivative under Lewis acid-promoted conditions. While the α-SBox derivative is stable under these conditions, it can be readily activated for glycosylation in the presence of a stronger promoter like silver trifluoromethanesulfonate (AgOTf). nih.gov The combination of AgOTf and catalytic triflic acid (TfOH) has been shown to be a particularly potent promoter system. nih.gov This control over reactivity and anomerization allows for strategic approaches to achieve the desired α-galactosidic linkage.

| Donor Type | Promoter System | Key Feature | Reference |

| S-Benzoxazolyl (SBox) Glycosides | AgOTf, AgOTf/TfOH (catalytic) | Versatile for 1,2-cis and 1,2-trans glycosylation; tunable reactivity | nih.gov |

Regioselective Considerations in Chemical Synthesis

A critical aspect of synthesizing a specific disaccharide like alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is ensuring the glycosidic bond forms at the correct hydroxyl group of the acceptor molecule. This is known as regioselectivity. To achieve this, chemists employ a strategy of using protecting groups to temporarily block all hydroxyl groups except the one intended for glycosylation.

In the synthesis of the α-(1→3) linkage, the acceptor galactoside must have a free hydroxyl group at the C-3 position while other positions, such as C-2, C-4, and C-6, are protected. For example, the synthesis of α-D-Galp-(1-->3)-α,β-D-Galp-OAll utilized a 3,4-unprotected allyl 2,6-di-O-benzyl-α- or β-D-galactopyranoside as the acceptor. nih.gov This highlights the necessity of synthesizing acceptor molecules with a specific pattern of protecting groups.

The choice of protecting groups is also crucial as they can influence the reactivity of the acceptor's hydroxyl groups. For instance, the reactivity of glycosyl acceptors can be adjusted by systematically varying the protecting groups to achieve stereoselective glycosylations. d-nb.info The development of methods for the regioselective protection and deprotection of carbohydrate hydroxyls is therefore a fundamental area of research in synthetic carbohydrate chemistry.

Synthesis of Deoxy and Modified alpha-Galactosyl Derivatives for Epitope Mapping

To understand the specific interactions between the α-Gal epitope and its corresponding antibodies, researchers synthesize various modified derivatives of the epitope. These derivatives, particularly deoxy analogues where a hydroxyl group is replaced by a hydrogen atom, are invaluable tools for epitope mapping. By systematically removing hydroxyl groups at different positions of the terminal galactose residue, it is possible to determine which groups are essential for antibody recognition.

Studies have shown that the synthesis of terminal 2-, 3-, 4-, and 6-deoxy-Gal derivatives of the α-Gal epitope can be achieved through chemical synthesis. nih.gov The binding affinity of these synthesized derivatives can then be evaluated using techniques like inhibition ELISA. nih.gov For example, it was found that a 4-deoxy-α-Gal derivative showed a significant reduction in antibody recognition, indicating the importance of the C-4 hydroxyl group for binding. nih.gov Conversely, a 6-deoxy-α-Gal derivative exhibited similar antibody recognition to the natural epitope, suggesting that the C-6 position can be modified without a significant loss of binding affinity. nih.gov These findings are crucial for the design of α-Gal derivatives with potential therapeutic applications.

| Modification Position | Impact on Antibody Recognition | Reference |

| 2-deoxy | ~10-fold higher IC50 (weaker binding) | nih.gov |

| 3-deoxy | ~4-fold decrease in recognition | nih.gov |

| 4-deoxy | Significant reduction in recognition | nih.gov |

| 6-deoxy | Similar recognition to the standard epitope | nih.gov |

Chemoenzymatic and Enzymatic Synthesis of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe

Chemoenzymatic and purely enzymatic approaches offer attractive alternatives to purely chemical synthesis for constructing the α-(1→3)-galactosidic linkage. These methods leverage the high specificity and efficiency of enzymes to overcome some of the challenges associated with chemical synthesis, such as the need for extensive protecting group manipulations and the control of stereoselectivity.

Enzymes, specifically glycosyltransferases, are nature's catalysts for forming glycosidic bonds. The enzyme responsible for synthesizing the α-Gal epitope in non-primate mammals is α1,3-galactosyltransferase (α1,3GT). frontiersin.org This enzyme transfers a galactose unit from a donor substrate, typically UDP-galactose, to an acceptor containing a terminal β-galactose residue, forming the α-(1→3) linkage with absolute stereoselectivity. frontiersin.org

Recombinant α1,3GT has been produced and used for the in vitro synthesis of α-Gal epitopes on various molecules. nih.gov For example, a soluble, truncated form of recombinant α1,3GT has been shown to be highly effective in synthesizing α-Gal epitopes on membrane-bound carbohydrate chains. nih.gov

Chemoenzymatic strategies combine the advantages of both chemical synthesis and enzymatic catalysis. nih.govnih.govrsc.org A common approach involves the chemical synthesis of a modified acceptor molecule, which is then used as a substrate for an enzymatic glycosylation reaction. This allows for the creation of novel glycan structures that may not be accessible through purely enzymatic or chemical means alone. For instance, glycopolypeptides carrying specific disaccharide units have been synthesized through a three-step process that includes an initial enzymatic synthesis of a p-nitrophenyl disaccharide glycoside. nih.gov Furthermore, a one-pot, two-enzyme system has been developed for the efficient synthesis of β1–3-linked galactosides, showcasing the power of multi-enzyme catalysis. rsc.org The synthesis of α-Gal epitope derivatives has also been achieved using a fusion enzyme that contains both α-(1→3)-galactosyltransferase and uridine-5'-diphosphogalactose 4-epimerase activities. ebi.ac.uk

Synthetic Strategies for α-D-Gal-(1→3)-α-D-Gal-OMe and Related Structures

The enzymatic synthesis of the disaccharide α-D-Gal-(1→3)-α-D-Gal-OMe and its analogues relies heavily on the precise action of specific enzymes. This section delves into the methodologies centered around glycosyltransferases, the key players in constructing the characteristic α-(1→3)-galactosidic linkage.

1 The Role of Glycosyltransferases in Forging the α-(1→3)-Galactosidic Bond

Glycosyltransferases are a class of enzymes responsible for the synthesis of glycosidic bonds, the chemical links that join monosaccharides together to form complex carbohydrates. nih.govresearchgate.net In the context of α-D-Gal-(1→3)-α-D-Gal-OMe synthesis, α-(1→3)-galactosyltransferases (α1,3GTs) are the specific enzymes that catalyze the formation of the α-(1→3)-galactosidic linkage. sigmaaldrich.comfrontiersin.org These enzymes are pivotal in the biosynthesis of the α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), a carbohydrate structure found on the surface of cells in most non-primate mammals. frontiersin.orgfrontiersin.org

The fundamental reaction catalyzed by α1,3GT involves the transfer of a galactose unit from a donor substrate, typically uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal), to an acceptor molecule. frontiersin.orgnih.gov The acceptor molecule possesses a terminal galactose residue to which the new galactose is attached at the 3-hydroxyl position, creating the α-(1→3) linkage. nih.gov This process occurs with a high degree of specificity for both the donor and acceptor substrates, as well as for the type of linkage formed (α or β) and the position of that linkage. nih.govsigmaaldrich.com While α1,3GT is the primary enzyme for synthesizing the Galα(1,3)Gal linkage, it's noteworthy that other enzymes, such as the rat iGb3 synthase, can also create this linkage in specific contexts, highlighting the existence of multiple pathways for its formation. nih.govnih.gov

2 α-(1→3)-Galactosyltransferase (α1,3GT): A Closer Look at Specificity and Catalytic Action

The α-(1→3)-galactosyltransferase (α1,3GT) is a type II transmembrane protein typically located in the Golgi apparatus of cells. nih.govspandidos-publications.com It plays a crucial role in the biosynthesis of the α-Gal epitope by transferring a galactose molecule from UDP-galactose to a terminal N-acetyllactosamine (Galβ1,4GlcNAc) residue on glycoproteins and glycolipids. nih.govspandidos-publications.comembopress.org This enzyme belongs to the α1,3-glycosyltransferase family, which also includes enzymes responsible for the synthesis of ABO blood group antigens. nih.gov

The catalytic mechanism of α1,3GT, a retaining glycosyltransferase, has been a subject of significant research. It facilitates the transfer of galactose while retaining the α-anomeric configuration. nih.gov Structural studies of the bovine α1,3GT have revealed a globular catalytic domain with a narrow cleft for substrate binding. nih.govembopress.org A key conserved residue, glutamic acid 317 (E317), is believed to act as the catalytic nucleophile in a double-displacement mechanism. nih.govembopress.org However, more recent evidence from native ternary complexes of the enzyme suggests a front-side substrate-assisted SNi-type reaction. nih.gov The enzyme's specificity is dictated by the interactions within its active site. It shows a preference for N-acetyllactosamine as the acceptor substrate. nih.gov The binding of the donor substrate, UDP-galactose, is an ordered process that induces a conformational change in the enzyme, which is necessary for the subsequent binding of the acceptor. rcsb.orgrcsb.org A conserved DXD motif within the enzyme is crucial for binding the manganese ion (Mn²⁺) cofactor, which in turn interacts with the UDP portion of the donor substrate. uniprot.org

| Feature | Description | References |

|---|---|---|

| Enzyme Commission (EC) Number | 2.4.1.151 | nih.gov |

| Cellular Location | Golgi apparatus | nih.govspandidos-publications.com |

| Donor Substrate | UDP-α-D-galactose | frontiersin.orgnih.gov |

| Preferred Acceptor Substrate | N-acetyllactosamine (Galβ1,4GlcNAc) | nih.gov |

| Catalytic Mechanism | Retaining mechanism (proposed double-displacement or SNi-type) | nih.govnih.gov |

| Key Catalytic Residue | Glutamic acid 317 (E317) | nih.govembopress.org |

| Cofactor | Mn²⁺ | uniprot.org |

3 Optimizing Enzymatic Transglycosylation for Enhanced Yield and Regioselectivity

Enzymatic transglycosylation, the transfer of a glycosyl group from a donor to an acceptor other than water, is a powerful tool for oligosaccharide synthesis. However, a competing hydrolysis reaction, where water acts as the acceptor, often reduces the yield of the desired product. nih.govcazypedia.org Several factors can be manipulated to optimize the transglycosylation reaction, favoring the synthesis of the target oligosaccharide with high yield and regioselectivity. researchgate.net

Key Optimization Parameters:

Substrate Concentration: High concentrations of the acceptor substrate can significantly shift the reaction equilibrium towards transglycosylation by limiting the availability of water as a competing nucleophile. researchgate.net Increasing the acceptor-to-donor ratio has also been shown to favor the transglycosylation reaction. mdpi.com

pH: The pH of the reaction medium plays a critical role in the balance between hydrolysis and transglycosylation. For some glycosidases, hydrolysis is favored at acidic pH, while transglycosylation becomes more prominent at basic pH values. nih.govnih.gov The optimal pH for transglycosylation can vary between enzymes. ulisboa.pt

Temperature: Temperature influences enzyme activity and stability. The optimal temperature for transglycosylation needs to be determined for each specific enzyme and substrate combination. researchgate.netnih.gov

Enzyme Engineering: Modifying the enzyme itself through protein engineering can enhance its transglycosylation efficiency. This can involve site-directed mutagenesis to alter the active site, improving its affinity for the acceptor substrate or reducing its hydrolytic activity. mdpi.comnih.gov

| Factor | Effect on Transglycosylation | References |

|---|---|---|

| High Acceptor Concentration | Increases yield by outcompeting water | researchgate.netmdpi.com |

| pH | Can shift the balance between hydrolysis and transglycosylation; optimal pH is enzyme-dependent | nih.govnih.govulisboa.pt |

| Temperature | Affects reaction rate and enzyme stability; optimum varies | researchgate.netnih.gov |

| Enzyme Engineering | Can improve transglycosylation efficiency and regioselectivity | mdpi.comnih.gov |

| Acceptor Structure | The nature of the acceptor molecule can influence the regioselectivity of the glycosylation | nih.gov |

4 Large-Scale Synthesis via Recombinant α1,3GT Production

For the practical, preparative-scale synthesis of α-D-Gal-(1→3)-α-D-Gal-OMe and related α-Gal epitopes, a reliable and abundant source of α1,3GT is essential. The production of recombinant α1,3GT in various expression systems has proven to be a highly effective strategy to meet this demand. nih.gov

One successful approach involves the expression of the bovine α1,3GT gene in Escherichia coli. eversyn.dechemilyglycoscience.com This allows for the production of large quantities of the enzyme. Another powerful system utilizes the baculovirus expression vector system in insect cells (Spodoptera frugiperda, Sf9). nih.gov This method has been shown to result in high-level expression of active α1,3GT, with the recombinant enzyme constituting a significant portion of the total cellular protein. nih.gov The specific activity of the recombinant enzyme produced in insect cells was found to be 1000-fold higher than that observed in calf thymus, a natural source with high α1,3GT activity. nih.gov

Furthermore, engineered microorganisms have been developed for the large-scale synthesis of α-Gal epitopes. For example, an E. coli strain was engineered with a plasmid containing the genes for all five enzymes required for the biosynthesis of a Galα1,3Lac trisaccharide. nih.gov This "superbug" was capable of producing the trisaccharide at a concentration of 7.2 g/L in a reaction mixture. nih.gov These recombinant methods provide a means to produce the necessary enzymatic machinery for the efficient and scalable synthesis of α-galactosylated compounds.

Iii. Structural Elucidation and Conformational Analysis of Alpha D Gal 1 >3 Alpha D Gal Ome

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy offers powerful tools for the unambiguous determination of the disaccharide's constitution, including the specific linkage between the galactose units and the stereochemistry of the anomeric centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Anomeric Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of carbohydrates. Both ¹H and ¹³C NMR are employed to define the connectivity and stereochemistry of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe. nih.govresearchgate.net

The anomeric configuration (whether the substituent at C1 is in the alpha or beta orientation) is readily determined from ¹H NMR spectra. The signal for the anomeric proton (H1) typically appears in a distinct region of the spectrum (around 4.3-5.9 ppm). creative-proteomics.com For alpha-D-Gal-(1->3)-alpha-D-Gal-OMe, the α-anomeric protons resonate at a lower field compared to their β-counterparts. creative-proteomics.commagritek.com The magnitude of the scalar coupling constant between the anomeric proton and the proton on the adjacent carbon (³JH1,H2) is also diagnostic. A small coupling constant (around 2.7-4.0 Hz) is characteristic of an equatorial-axial or equatorial-equatorial relationship, as seen in α-anomers, while a larger coupling constant (around 7.0-8.0 Hz) indicates an axial-axial relationship, typical for β-anomers. magritek.comnih.gov

The (1->3) linkage is established through two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range couplings between protons and carbons. A correlation between the anomeric proton (H1) of the non-reducing galactose unit and the C3 carbon of the reducing galactose unit confirms the (1->3) linkage. Further confirmation is obtained from Nuclear Overhauser Effect (NOE) experiments, which detect through-space proximity between protons. An NOE between H1 of the non-reducing ring and H3 of the reducing ring is indicative of the (1->3) linkage. nih.gov

Below is a representative table of ¹H and ¹³C NMR chemical shifts for a related compound, methyl α-D-galactopyranoside, which constitutes one of the units of the target molecule.

Interactive Table 1: NMR Data for Methyl α-D-galactopyranoside

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C1 | 100.7 | 4.79 |

| C2 | 69.4 | 3.79 |

| C3 | 70.5 | 3.84 |

| C4 | 70.1 | 3.93 |

| C5 | 71.6 | 3.95 |

| C6 | 62.3 | 3.68, 3.72 |

| OMe | 55.7 | 3.41 |

| Note: Data is illustrative and sourced for the constituent monosaccharide derivative. Actual shifts for the disaccharide will vary due to the glycosidic linkage. chemicalbook.comnih.gov |

Utilization of Isotopic Labeling for Detailed NMR Studies

To overcome challenges like signal overlap in complex spectra and to measure specific NMR parameters with higher precision, isotopic labeling is a powerful strategy. nih.govsigmaaldrich.com Uniform or selective enrichment with ¹³C and/or ¹⁵N allows for the application of advanced NMR experiments originally developed for protein and nucleic acid studies. nih.govnih.gov

For alpha-D-Gal-(1->3)-alpha-D-Gal-OMe, selectively labeling one of the galactose rings with ¹³C enables the precise measurement of trans-glycosidic scalar coupling constants (e.g., ³JCOCH, ²JCOC, and ³JCOCC). researchgate.netnih.gov These couplings are highly sensitive to the dihedral angles that define the conformation of the glycosidic bond. researchgate.netnih.gov Uniform ¹³C labeling allows for ¹³C-¹³C correlation experiments, which can trace the carbon skeleton of each monosaccharide unit, starting from the well-resolved anomeric carbon signal. nih.gov This approach greatly simplifies the assignment of all carbon and, subsequently, all proton resonances in the molecule. nih.govoup.com

The use of isotopic labels enhances sensitivity, allowing for the analysis of smaller sample quantities and significantly reducing the time required for data acquisition. oup.comnih.gov

Mass Spectrometry for Molecular Composition and Fragmentation

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe. Techniques like Electrospray Ionization (ESI) are used to generate ions of the molecule, whose mass-to-charge ratio (m/z) is then measured with high accuracy. nih.govnih.gov This provides direct confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) is used to probe the structure further. In this technique, the molecular ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. uab.edu For O-glycosides like alpha-D-Gal-(1->3)-alpha-D-Gal-OMe, a characteristic fragmentation pathway is the cleavage of the glycosidic bond, resulting in the loss of a neutral sugar moiety (a galactose unit, corresponding to a loss of 162 Da). nih.govnih.gov The resulting fragment ion, corresponding to the remaining aglycone (the methyl-galactose unit), can be further fragmented, providing additional structural details. nih.govnih.govresearchgate.net

Interactive Table 2: Mass Spectrometry Data for alpha-D-Gal-(1->3)-alpha-D-Gal-OMe

| Ion Type | Calculated m/z | Fragmentation | Structural Information |

| [M+Na]⁺ | 379.1267 | Parent Ion | Confirms Molecular Weight |

| Fragment Ion | 217.0712 | Loss of Galactose (162 Da) | Indicates presence of a hexose (B10828440) unit and cleavage at the glycosidic bond |

| Fragment Ion | 185.0450 | Loss of Galactose and Methanol | Further fragmentation of the aglycone |

| Note: m/z values are theoretical for the sodium adduct and its fragments and serve as examples of expected fragmentation patterns. |

Glycosidic Linkage Conformation and Dynamics

While NMR and MS define the static covalent structure, the molecule is not rigid. The two galactose rings can rotate relative to each other around the glycosidic bond. Understanding this flexibility is key to comprehending its interactions with other molecules. nih.govnih.gov

Determination of Phi (ϕ') and Psi (ψ') Torsion Angles

The conformation of the glycosidic linkage is defined by two principal torsion angles, phi (ϕ') and psi (ψ'). nih.govproteinstructures.com The phi angle (ϕ') describes the rotation around the C1-O bond (H1'-C1'-O1-C3), while the psi angle (ψ') describes the rotation around the O-C3 bond (C1'-O1-C3-H3). researchgate.netresearchgate.net

These angles can be determined experimentally using NMR data. Nuclear Overhauser Effect (NOE) measurements provide distance constraints between protons across the glycosidic linkage. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe of conformation. Additionally, three-bond scalar coupling constants (³J) across the glycosidic bond, such as ³JH1',C3 and ³JC1',H3, are related to the torsion angles through Karplus-type equations. researchgate.net By measuring a set of these NMR parameters, the preferred conformational space of the ϕ' and ψ' angles can be mapped. nih.govnih.gov

Application of MA'AT Analysis and Molecular Dynamics Simulations

More advanced techniques provide a more detailed and dynamic picture of the glycosidic linkage. Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms in the molecule over time, providing a dynamic view of the accessible conformations. nih.govnih.gov These simulations show that while there is flexibility, the disaccharide predominantly occupies a constrained and rigid conformational profile in solution. nih.govnih.gov

MA'AT (Measurement and Analysis of Torsion Angles) analysis is an experimental NMR-based method that provides a more refined determination of the probability distributions of the ϕ' and ψ' torsion angles. researchgate.netnih.gov This method relies on measuring a set of trans-glycosidic NMR spin-couplings in ¹³C-labeled versions of the molecule. researchgate.netnih.gov These experimental couplings are then used in conjunction with parameterized equations derived from density functional theory (DFT) calculations to determine the conformational preferences of the linkage. researchgate.netnih.gov Studies applying MA'AT analysis to related galabiosides have shown good agreement with MD simulations, confirming the conformational models of the glycosidic linkage. researchgate.netnih.gov

Interactive Table 3: Torsion Angle Data for α-Gal-(1->3)-β-Gal Linkage

| Method | Mean ϕ' (degrees) | Mean ψ' (degrees) | Notes |

| MA'AT Analysis | ~ -85 | ~ -115 | Determined from experimental NMR spin-couplings in a related isotopically labeled disaccharide. |

| MD Simulation | ~ -75 | ~ -120 | Computationally derived average values from a 1-μs simulation in aqueous solution. |

| Note: Values are approximate and based on studies of the α-D-Galp-(1→3)-β-D-GalpOMe linkage, which is structurally very similar. The values demonstrate the conformational preferences determined by these advanced methods. nih.gov |

Influence of Glycosidic Linkage Conformation on Biological Recognition

The biological activity of disaccharides, including their recognition by proteins such as antibodies and lectins, is profoundly dependent on their three-dimensional structure. For the alpha-D-Gal-(1->3)-alpha-D-Gal moiety, the conformation of the α(1→3) glycosidic bond is a critical determinant of its role as a potent immunological epitope. nih.govnih.gov The spatial arrangement of the two galactose rings, dictated by the torsional angles around the glycosidic linkage, creates a specific molecular shape that is recognized by the human immune system. nih.govfrontiersin.org

Recent computational studies combining molecular dynamics (MD) simulations and quantum mechanics (QM) have provided significant insights into the conformational preferences of the alpha-Gal disaccharide. nih.govnih.govresearchgate.net These studies have revealed that, contrary to what might be expected for a single bond, the α(1→3) linkage is not freely rotating. Instead, it exhibits a remarkably constrained and rigid conformational profile. nih.govresearchgate.net This rigidity means the disaccharide predominantly exists in a limited number of well-defined shapes in solution, a factor that has major implications for its biological recognition. nih.gov The conformational flexibility is primarily determined by the glycosidic torsional angles, denoted as Φ and Ψ. nih.gov

Analysis using various computational methodologies has shown that the distribution of the Φ angle is particularly narrow, with most structures clustering around values of 50°-60°. nih.gov While the Ψ angle shows slightly more variability, it also populates distinct clusters, indicating a strong preference for specific orientations. nih.gov This inherent rigidity ensures that the molecule presents a consistent and well-defined epitope to the immune system, which is a key factor in its strong immunogenicity. nih.gov

The structural basis for the immunological response has been elucidated by studying the binding of the alpha-Gal disaccharide to specific antibodies, such as the M86 antibody. nih.govresearchgate.net Multiscale hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have identified the precise interactions that stabilize the complex. researchgate.net These analyses reveal a network of specific hydrogen bonds between the hydroxyl groups of the disaccharide and amino acid residues within the antibody's binding pocket. nih.govresearchgate.net For the M86 antibody, as many as eight hydrogen bonds have been identified that anchor the alpha-Gal epitope in place. researchgate.net The conformation of the glycosidic linkage is crucial for positioning these hydroxyl groups correctly to engage in this extensive hydrogen-bonding network.

This specific, conformation-dependent binding is the molecular foundation for the role of the alpha-Gal epitope in significant biological phenomena, such as the hyperacute rejection of xenografts and alpha-Gal syndrome. nih.govfrontiersin.orgnih.gov The immune system's anti-Gal antibodies are produced in response to this specific carbohydrate structure, which is common in non-primate mammals but absent in humans and Old World monkeys. nih.govnih.gov Therefore, the well-defined and relatively inflexible conformation of the α(1→3) glycosidic linkage is directly responsible for its potent and specific biological recognition.

Interactive Data Table: Research Findings on Conformation and Biological Recognition

| Methodology | Key Finding | Implication for Biological Recognition |

| Molecular Dynamics (MD) Simulations | The disaccharide possesses a constrained and rigid conformational profile in solution, minimally responsive to solvation. nih.govnih.govresearchgate.net | A rigid structure presents a consistent and well-defined epitope, facilitating strong and specific antibody recognition. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Identified a network of eight hydrogen bonds between the alpha-Gal epitope and the M86 antibody binding pocket. researchgate.net | Demonstrates the precise, conformation-dependent interactions that stabilize the antigen-antibody complex. |

| Conformational Analysis (CREST/DFT) | The glycosidic torsional angle Φ shows a narrow distribution, clustering around 50°-60°, indicating a highly preferred orientation. nih.gov | The specific orientation dictated by the glycosidic linkage is the key feature recognized by the immune system. |

| NMR Spectroscopy | Can be used to unambiguously identify the presence of the α-Gal epitope on glycoproteins by detecting unique chemical shift correlations. nih.govtandfonline.com | Confirms the specific structure in complex biological samples, which is essential for understanding its recognition in different contexts. |

Iv. Enzymology of Alpha Gal Biosynthesis and Metabolism

Characterization of alpha-1,3-Galactosyltransferase (alpha1,3GT)

Alpha-1,3-galactosyltransferase (α1,3GT) is a key enzyme that catalyzes the synthesis of the alpha-Gal epitope on glycoproteins and glycolipids. oup.comnih.gov It resides in the Golgi apparatus of the cell and transfers a galactose molecule from a donor substrate, UDP-galactose, to an N-acetyllactosamine (LacNAc) acceptor, forming an alpha-1,3 glycosidic bond. oup.comdiva-portal.org The resulting structure is the terminal Galα1-3Galβ1-4GlcNAc-R sequence. nih.govfrontiersin.org

The presence and activity of α1,3GT exhibit a distinct distribution among species. It is active in non-primate mammals, prosimians (like lemurs), and New World monkeys (monkeys of South America). nih.govnih.gov However, it is absent in Old World monkeys, apes, and humans. nih.govnih.govspandidos-publications.com This evolutionary divergence is believed to have occurred around 20-30 million years ago. nih.gov The inactivation of the α1,3GT gene in the ancestors of Old World primates led to the absence of the alpha-Gal epitope in these lineages. nih.gov Consequently, humans produce natural antibodies against this epitope. nih.gov

Gene Expression and Regulation of alpha1,3GT

The gene encoding α1,3GT, often referred to as GGTA1, is subject to complex regulatory mechanisms that control its expression. ontosight.ai In pigs, for instance, the α1,3GT gene is composed of at least ten exons, with four distinct promoters driving its transcription. nih.govresearchgate.net This leads to a series of transcripts that differ in their 5' untranslated region but encode the same protein. nih.govresearchgate.net Over 90% of the α1,3GT transcripts in porcine endothelial cells originate from a single promoter that has characteristics of a housekeeping gene. nih.gov

In humans, a complete α1,3GT gene is present on chromosome 9, but it exists as a pseudogene. nih.gov Although it is organized similarly to the murine α1,3GT gene, it contains mutations that render it inactive. nih.gov Truncated transcripts of this pseudogene have been detected in various human cell lines and tissues. nih.gov These transcripts lack the two critical catalytic exons, resulting in a non-functional α1,3GT polypeptide. nih.govnih.gov The premature termination of transcription appears to be a key factor in the inactivation of the human α1,3GT gene. nih.gov

Substrate Specificity and Kinetic Parameters of alpha1,3GT

Alpha-1,3-galactosyltransferase exhibits a high degree of specificity for its substrates. The enzyme utilizes UDP-galactose as the sugar donor and has a strict requirement for this molecule. nih.gov The acceptor substrate is typically a terminal N-acetyllactosamine (Galβ1-4GlcNAc) residue on a glycoconjugate. oup.comnih.gov

Kinetic studies of bovine α1,3GT have revealed a sequential ordered Bi-Bi mechanism. diva-portal.org This means that the donor substrate, UDP-Gal, binds to the enzyme first, followed by the acceptor substrate to form a productive ternary complex. diva-portal.org The Michaelis-Menten constant (KM) values for the recombinant bovine enzyme have been determined to be 30 µM for UDP-Gal and 1.2 mM for lactose, which can also serve as an acceptor. diva-portal.org The enzyme can tolerate some modifications to the N-acetylglucosamine residue of the acceptor, allowing for the synthesis of various alpha-Gal epitope analogs. nih.gov Interestingly, the type 1 disaccharide, Galβ1-3GlcNAc, acts as a good inhibitor of the enzyme. nih.gov

| Substrate | KM Value |

|---|---|

| UDP-Galactose | 30 µM |

| Lactose | 1.2 mM |

Structural Biology of alpha1,3GT and Related Glycosyltransferases

The three-dimensional structure of the catalytic domain of bovine α1,3GT has been determined by X-ray crystallography. nih.govnih.gov The structure reveals a globular protein with an α/β fold and a central mixed twisted β-sheet. nih.gov A narrow cleft on the surface of the enzyme forms the active site. nih.govnih.gov

The structure of α1,3GT shares a UDP-binding domain with other glycosyltransferases. nih.govnih.gov The binding of the donor substrate, UDP-galactose, induces a conformational change in the enzyme that is necessary for the subsequent binding of the acceptor substrate. rcsb.org Structural analysis of the enzyme in complex with its substrates has identified key amino acid residues involved in catalysis. nih.gov A conserved glutamate (B1630785) residue (E317 in the bovine enzyme) is believed to act as the catalytic nucleophile, facilitating the transfer of galactose with retention of the anomeric configuration. nih.gov

Alpha-1,3-galactosyltransferase belongs to a larger family of α1,3-glycosyltransferases that includes the enzymes responsible for synthesizing the A and B blood group antigens and certain glycosphingolipids. oup.comnih.gov These enzymes share a high degree of sequence homology in their catalytic domains, and the structural information from α1,3GT provides insights into the specificities of these related enzymes. nih.govnih.gov

Other Glycosyltransferases Involved in alpha-Gal Epitope Biosynthesis

While α1,3GT is the primary enzyme responsible for synthesizing the Galα1-3Gal epitope, other glycosyltransferases can influence its expression by competing for the same acceptor substrates. nih.govoup.com Furthermore, the existence of other enzymes capable of synthesizing α-Gal-like structures has been proposed. nih.gov

Pathways in Mammalian and Non-Mammalian Systems

In mammals expressing the alpha-Gal epitope, α1,3GT competes with other glycosyltransferases in the Golgi apparatus, such as sialyltransferases and fucosyltransferases, for the N-acetyllactosamine acceptor. nih.govoup.com The level of alpha-Gal expression on a given cell or tissue is therefore determined by the relative activities of these competing enzymes. nih.gov

While Old World primates and humans lack a functional α1,3GT gene, some non-mammalian organisms and microorganisms can synthesize the alpha-Gal epitope. nih.govnih.gov For example, some bacteria found in the human gut can express α-Gal-like structures on their surface, which is thought to be the stimulus for the production of natural anti-Gal antibodies in humans. nih.gov Ticks, which are vectors for alpha-Gal syndrome, have also been shown to synthesize the alpha-Gal epitope, although the specific enzymes involved are still under investigation. nih.govfrontiersin.org It is believed that ticks possess other galactosyltransferases that can create this carbohydrate structure. frontiersin.orgusm.edu

In some cases, other enzymes can synthesize structures similar to the canonical alpha-Gal epitope. For instance, rat iGb3 synthase can also catalyze the formation of a Galα1-3Gal linkage, but it specifically synthesizes the glycolipid isoglobotriaosylceramide (iGb3) and cannot synthesize the alpha-Gal epitope on glycoproteins. oup.comnih.gov This indicates the existence of separate glycosylation pathways for the synthesis of Galα1-3Gal structures. nih.gov

Enzymatic Activities in Pathogenic Microorganisms Expressing alpha-Gal

Several pathogenic microorganisms have been found to express the alpha-Gal epitope on their surface. nih.gov This includes certain bacteria, protozoa, and viruses. nih.govnih.gov The expression of this epitope by pathogens can have significant implications for the host immune response.

For example, the protozoan parasite that causes Chagas disease and the bacteria that causes Lyme disease have been shown to express alpha-Gal. nih.gov The presence of this epitope on the surface of these pathogens can be recognized by the host's anti-Gal antibodies, potentially leading to their destruction through complement-mediated lysis. scienceopen.com

The enzymes responsible for alpha-Gal synthesis in these microorganisms are not always homologous to the mammalian α1,3GT. For instance, some bacteria possess their own α1,3-galactosyltransferases that are involved in the synthesis of their cell surface lipopolysaccharides. frontiersin.org The study of these microbial enzymes could provide further insights into the diverse mechanisms of alpha-Gal biosynthesis.

Glycosidases Involved in alpha-Gal Metabolism

Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds, which link sugar molecules together. In the context of alpha-Gal metabolism, they are responsible for the breakdown of alpha-Gal-containing structures.

alpha-D-Galactosidase (EC 3.2.1.22) is a key glycoside hydrolase that specifically targets terminal, non-reducing alpha-D-galactose residues in various molecules, including oligosaccharides and glycoproteins. semanticscholar.orgyeastgenome.org The primary function of this enzyme is to cleave these terminal alpha-galactosyl moieties. nih.govwikipedia.org

The hydrolysis reaction catalyzed by alpha-D-galactosidase is a critical step in the catabolism of glycoconjugates. wikipedia.org For instance, it can break down melibiose (B213186) into galactose and glucose. wikipedia.org The mechanism of this hydrolysis is a double displacement reaction. Key amino acid residues, such as aspartic acid (Asp-170 and Asp-231 in one studied example), play crucial roles in the enzyme's active site. The process involves a nucleophilic attack on the glycosidic bond, leading to the release of the terminal alpha-galactose molecule. wikipedia.org

The substrate specificity of alpha-D-galactosidase is of significant interest. While its primary targets are alpha-D-galactosides, some forms of the human enzyme have been shown to also hydrolyze alpha-D-fucosides. nih.gov This suggests a degree of flexibility in substrate recognition. The efficiency of hydrolysis can vary depending on the specific enzyme and the substrate. For example, various alpha-galactosidases have been characterized based on their differing efficiencies in hydrolyzing specific alpha-D-Gal substrates.

Table 1: Substrate Specificity of alpha-D-Galactosidase

| Substrate | Linkage Type | Enzyme Source | Notes |

| Melibiose | α-1,6 | General | Hydrolyzed to galactose and glucose. wikipedia.org |

| Ceramide trihexoside | α-1,4 | Human | Predominantly hydrolyzed by human α-galactosidase. wikipedia.org |

| alpha-D-Gal-(1->3)-alpha-D-Gal-OMe | α-1,3 | Various | A substrate for various α-galactosidases. |

| Raffinose (B1225341) Family Oligosaccharides (RFOs) | α-1,6 | Plants (e.g., Cicer arietinum) | Hydrolyzed to sucrose (B13894) and galactose. nih.gov |

| alpha-D-Fucosides | α-linkage | Human | Some forms of human α-galactosidase exhibit this activity. nih.gov |

This table is for illustrative purposes and may not be exhaustive.

The turnover of the alpha-Gal epitope, which involves both its synthesis and degradation, is a dynamic process. Hydrolases, particularly alpha-D-galactosidase, are central to the degradation pathway. nih.gov In various organisms, these enzymes are responsible for breaking down alpha-Gal-containing molecules, thereby regulating their levels.

In plants, for example, alpha-galactosidases play a crucial role during seed germination by breaking down raffinose family oligosaccharides (RFOs), which contain alpha-galactosyl residues, into usable sugars like sucrose and galactose. nih.gov This process provides energy for the growing seedling. nih.gov

In the context of the alpha-Gal syndrome, an allergic condition triggered by the alpha-Gal epitope, the metabolism of alpha-Gal-containing glycolipids is of particular interest. nih.govresearchgate.net When red meat is consumed, the alpha-Gal epitopes on glycolipids are processed in the digestive system. While much about the resistance of these glycolipids to digestive enzymes is still under investigation, it is believed that some may be incorporated into micelles and later into chylomicrons, which then enter the bloodstream. nih.govresearchgate.net The subsequent breakdown of these alpha-Gal-carrying molecules would involve hydrolases.

Furthermore, studies on the lone-star tick (Amblyomma americanum), a species implicated in sensitizing humans to the alpha-Gal epitope, have highlighted the role of a tick-derived alpha-D-galactosidase (ADGal). nih.govbiorxiv.org This enzyme is involved in the breakdown of galactose from glycoproteins and glycolipids within the tick. nih.govbiorxiv.org Silencing the gene for this enzyme led to a significant reduction in alpha-Gal levels in the tick's salivary glands, suggesting its importance in the tick's own alpha-Gal metabolism. biorxiv.orgresearchgate.net This indicates that hydrolases are not only involved in the breakdown of ingested alpha-Gal but also in the endogenous turnover of this epitope in organisms that produce it.

Vi. Research Applications and Model Systems for Alpha D Gal 1 >3 Alpha D Gal Ome and Alpha Gal Epitopes

Xenotransplantation Research Models and Strategies

The primary obstacle in xenotransplantation, the transplantation of organs or tissues between different species, has been the hyperacute rejection mediated by pre-existing antibodies in humans against the alpha-Gal epitope, which is abundantly expressed on the cells of lower mammals like pigs. nih.govnih.govelsevier.es

Development and Characterization of alpha1,3GT Knockout Donor Animals (e.g., Pigs)

A pivotal breakthrough in xenotransplantation research was the development of pigs genetically engineered to lack the alpha-1,3-galactosyltransferase (α1,3GT) enzyme, the protein responsible for synthesizing the alpha-Gal epitope. nih.govnih.govcore.ac.uk The creation of α1,3GT knockout (GTKO) pigs was a significant step towards preventing hyperacute rejection. nih.govfrontiersin.org

These GTKO pigs are generated using techniques like somatic cell nuclear transfer. frontiersin.org The process involves disrupting the α1,3GT gene in pig somatic cells, which are then used to create cloned embryos. nih.gov The resulting piglets are born without the ability to produce the alpha-Gal epitope on their cells. nih.govcore.ac.uk

Characterization of GTKO Pigs:

Absence of Alpha-Gal Epitope: The most crucial characteristic of GTKO pigs is the complete lack of alpha-Gal epitopes on their cells and tissues, which is confirmed through various analytical methods. nih.govnih.gov

Reduced Immunogenicity: Cells and organs from GTKO pigs show a dramatically reduced capacity to bind human anti-Gal antibodies, thereby mitigating the primary trigger for hyperacute rejection. frontiersin.org

| Feature | Wild-Type Pig | α1,3GT Knockout (GTKO) Pig |

| alpha-Gal Epitope Expression | High | Absent nih.govnih.gov |

| Hyperacute Rejection Trigger | Strong nih.govelsevier.es | Significantly Reduced frontiersin.org |

| Genetic Modification | None | α1,3GT gene disrupted nih.gov |

Evaluation of Immune Responses in Xenograft Models (e.g., Pig-to-Primate)

The development of GTKO pigs has enabled researchers to study the subsequent immune responses in preclinical pig-to-primate xenotransplantation models. While the elimination of the alpha-Gal epitope successfully overcomes hyperacute rejection, other immunological hurdles remain. frontiersin.org

Even with the use of GTKO donor organs, a delayed form of rejection, often termed acute humoral xenograft rejection, can occur. nih.gov This is mediated by elicited antibodies against other, non-Gal pig antigens. frontiersin.org Furthermore, cellular immune responses involving T-cells and natural killer (NK) cells also play a significant role in the rejection of xenografts. nih.gov

Studies in pig-to-primate models, such as transplanting pig hearts or kidneys into baboons, have demonstrated that while GTKO organs survive significantly longer than wild-type organs, they are still eventually rejected due to these secondary immune responses. elsevier.esfrontiersin.orgjohnshopkins.edu Researchers have observed the deposition of various antibody isotypes, including IgM, IgG, IgE, and IgA, in the rejected xenografts, indicating a complex humoral response. johnshopkins.edu

Genetic Engineering Strategies to Mitigate Anti-alpha-Gal Responses in Donors

To further overcome the immunological barriers in xenotransplantation, various genetic engineering strategies are being employed in donor pigs, often in combination with the α1,3GT knockout. nih.gov

Key Genetic Engineering Approaches:

Expression of Human Complement-Regulatory Proteins: To counteract the complement activation triggered by anti-pig antibodies, pigs are engineered to express human complement-regulatory proteins like CD46, CD55 (decay-accelerating factor), and CD59. researchgate.net This helps to protect the xenograft from complement-mediated damage.

Expression of Human Anticoagulant and Anti-inflammatory Proteins: To address the coagulation dysregulation that occurs in xenografts, genes for human anticoagulant proteins such as thrombomodulin and endothelial protein C receptor are introduced into the donor pig genome.

Knockout of Other Xenoreactive Antigens: In addition to alpha-Gal, other carbohydrate antigens like Neu5Gc and Sd(a) can elicit an immune response in humans. Therefore, pigs are being developed with knockouts of the genes responsible for synthesizing these antigens (e.g., CMAH and B4GALNT2) in addition to the α1,3GT knockout, creating "triple-knockout" pigs. frontiersin.org

Expression of Human α1,2-fucosyltransferase: Another strategy involves expressing human α1,2-fucosyltransferase in donor pigs. This enzyme synthesizes the H antigen, which is the precursor to the A and B blood group antigens and is generally well-tolerated. nih.gov This can mask underlying pig antigens and further reduce immunogenicity. nih.govresearchgate.net

| Genetic Modification | Purpose |

| α1,3GT Knockout | Eliminates the primary target for hyperacute rejection, the alpha-Gal epitope. nih.govfrontiersin.org |

| Human Complement-Regulatory Protein Expression | Protects the xenograft from complement-mediated damage. researchgate.net |

| Knockout of Other Xenoantigens (e.g., Neu5Gc, Sd(a)) | Reduces the immunogenicity from other carbohydrate antigens. frontiersin.org |

| Human α1,2-fucosyltransferase Expression | Masks other pig antigens by synthesizing the well-tolerated H antigen. nih.govresearchgate.net |

Immunological Reagent Development

Synthetic derivatives of the alpha-Gal epitope, including alpha-D-Gal-(1->3)-alpha-D-Gal-OMe, are invaluable tools in the development of immunological reagents for research and diagnostic purposes. nih.govcreative-biolabs.com

Use of Synthetic alpha-Gal Derivatives as Inhibitors in Antibody Assays

Synthetic alpha-Gal derivatives serve as potent inhibitors in various antibody assays, such as enzyme-linked immunosorbent assays (ELISAs) and flow cytometry. nih.govacs.org These assays are used to detect and quantify anti-Gal antibodies in human serum. By competing with the natural alpha-Gal epitope for antibody binding, these synthetic molecules can be used to validate the specificity of the antibody-antigen interaction. acs.org

Research has shown that the inhibitory potential of these synthetic derivatives can be significantly enhanced by creating multivalent presentations, such as neoglycopolymers where multiple alpha-Gal epitopes are conjugated to a polymer backbone. acs.org These multivalent structures can exhibit a dramatically increased affinity for anti-Gal antibodies compared to the monomeric alpha-Gal disaccharide. acs.org For instance, certain alpha-Gal polymers have shown thousands-fold increases in their ability to inhibit the binding of anti-Gal IgM and IgA antibodies. acs.org

Design of alpha-Gal Glycoconjugates for Immunological Studies

Alpha-Gal glycoconjugates, which consist of the alpha-Gal epitope linked to a carrier molecule such as a protein or a lipid, are designed for a variety of immunological studies. rsc.org These glycoconjugates can be used to:

Induce an Immune Response: In animal models that lack the alpha-Gal epitope, such as α1,3GT knockout mice, these glycoconjugates can be used as immunogens to elicit a specific anti-Gal antibody response. rsc.org This allows researchers to study the mechanisms of anti-carbohydrate antibody production.

Develop Diagnostic Assays: Alpha-Gal glycoconjugates can be coated onto microtiter plates or other solid phases to create sensitive and specific assays for the detection of anti-Gal antibodies in human serum.

Investigate Antibody Specificity: By systematically modifying the structure of the alpha-Gal epitope within the glycoconjugate, researchers can probe the fine specificity of anti-Gal antibodies and identify the key structural features required for antibody recognition. nih.gov Studies have shown, for example, that modifications at the 4-position of the terminal galactose significantly reduce antibody binding, whereas changes at the 6-position have little effect. nih.gov

Development of Carbohydrate Mimetics and Antagonists

To counteract the effects of anti-α-Gal antibodies, which are naturally present in humans, researchers are developing molecules that mimic the α-Gal epitope. nih.govnih.gov These mimetics can block the binding of these antibodies to their targets, potentially preventing rejection of transplanted organs and allergic reactions. nih.govnih.gov

Peptide Mimetics for Blocking Anti-alpha-Gal Antibody Binding

Scientists have successfully identified peptide sequences that can mimic the α-Gal epitope and inhibit the binding of human anti-α-Gal antibodies. nih.govnih.gov Using a technique called phage display, researchers have screened libraries of random peptides to find those that bind to anti-α-Gal antibodies. nih.govnih.gov One study identified a peptide with the sequence NCVSPYWCEPLAPSARA that strongly bound to a lectin that recognizes the α-Gal epitope. nih.gov This peptide was able to competitively inhibit the binding of human natural anti-α-Gal antibodies and prevent the agglutination of pig red blood cells, which carry the α-Gal epitope on their surface. nih.gov

Another study using a similar approach identified several peptide mimics of the α-Gal epitope. nih.gov These peptides also demonstrated the ability to inhibit the agglutination of pig red blood cells by human sera in a dose-dependent manner, indicating their potential therapeutic use in xenotransplantation. nih.gov Further research has led to the identification of glycopeptides with even higher affinities for anti-Gal antibodies than previously identified peptide mimetics. acs.org

Structural Aspects of Peptide-Carbohydrate Mimicry

The ability of a peptide to mimic a carbohydrate is known as molecular mimicry. nih.govnih.gov Structural studies aim to understand how a peptide, which is chemically different from a carbohydrate, can adopt a three-dimensional shape that is recognized by the same antibody. nih.govresearchgate.net The topological similarity between a peptide and a carbohydrate ligand can be analyzed to understand this mimicry. researchgate.net For example, the YPY region of a 12-residue peptide has been shown to have a similar topology to trimannose, a carbohydrate ligand. nih.gov This structural similarity allows the peptide to interact with the same binding site on a protein as the carbohydrate. nih.gov In the case of α-Gal mimetics, the identified peptides are thought to mimic the conformational structure of the α-Gal epitope. nih.gov

Studies on Tick-Host Interactions and Sensitization Mechanisms (Non-human focus)

Tick bites are the primary cause of sensitization to the α-Gal epitope, leading to the development of alpha-Gal syndrome. nih.govnih.goviflscience.com Research in this area focuses on understanding how ticks introduce the α-Gal antigen and how this leads to an allergic immune response in the host. nih.govnih.gov

Identification of alpha-Gal Antigens in Tick Saliva and Tissues

The α-Gal antigen has been identified in the saliva and salivary glands of various tick species, including the Lone Star tick (Amblyomma americanum), which is strongly associated with AGS in North America. nih.govresearchgate.netfrontiersin.org Studies have also found α-Gal in the midgut of ticks like Ixodes ricinus. frontiersin.orgfrontiersin.org The presence of α-Gal has been confirmed in several tick species linked to AGS worldwide, such as Haemaphysalis longicornis in Asia and Amblyomma sculptum in South America. frontiersin.orgnih.gov Research has shown that α-Gal in ticks can be present on both glycoproteins and glycolipids. nih.govbiorxiv.org Immunoproteomic studies have identified specific α-Gal-carrying proteins in ticks that are recognized by antibodies from patients with AGS. nih.gov

| Tick Species | Geographic Association with AGS | Location of α-Gal Antigen |

|---|---|---|

| Amblyomma americanum (Lone Star tick) | North America | Saliva, Salivary Glands. nih.govresearchgate.net |

| Ixodes scapularis | North America | Salivary Glands. nih.gov |

| Ixodes ricinus | Europe | Midgut, Salivary Glands. frontiersin.orgnih.gov |

| Haemaphysalis longicornis | Asia | Salivary Glands. nih.govnih.gov |

| Amblyomma sculptum | South America | Saliva. frontiersin.orgnih.gov |

Enzymatic Pathways of alpha-Gal Production in Ticks

The synthesis of the α-Gal epitope is catalyzed by the enzyme α-1,3-galactosyltransferase (α1,3GT). nih.govnih.gov While this enzyme is absent in humans, its presence and activity in ticks are a key area of investigation. nih.govfrontiersin.org Although the gene for α1,3GT has not been definitively identified in all tick species, evidence suggests that ticks can synthesize their own α-Gal. nih.govfrontiersin.org Studies have shown that ticks fed on human blood, which lacks α-Gal, still have α-Gal in their salivary glands. frontiersin.org Researchers have identified other galactosyltransferase genes in the Ixodes scapularis genome that may be involved in the α-Gal synthesis pathway. nih.govfrontiersin.org One study reported the role of tick β-1,4-galactosyltransferase in α-Gal expression. frontiersin.org The origin of α-Gal in ticks is likely a combination of endogenous synthesis and acquisition from previous blood meals on non-human mammals. frontiersin.orgdtic.mil

Immunomodulation Strategies in Pre-clinical Models

Pre-clinical models, particularly mice that have been genetically engineered to lack the α1,3GT enzyme (αGT-KO mice), are crucial for studying the immune response to α-Gal and for testing potential therapies. nih.govnih.gov These mice, like humans, produce anti-α-Gal antibodies and can develop allergic reactions when exposed to the α-Gal epitope. nih.govnih.gov

Studies using αGT-KO mice have shown that sensitization with tick extracts can induce an immune response similar to that seen in humans with AGS, including the production of α-Gal-specific IgE and IgG1 antibodies. nih.govbiorxiv.org These models have been instrumental in demonstrating that bites from specific tick species, like Amblyomma americanum, can direct the host's immune system towards a Th2 response, which is characteristic of allergic reactions. nih.govfrontiersin.org

Delivery of alpha-Gal Antigens via Nanoparticles for Tolerance Induction

A promising strategy for inducing immune tolerance to the alpha-Gal (α-Gal) epitope involves the use of biodegradable nanoparticles. frontiersin.orgnih.gov Researchers have explored encapsulating α-Gal antigens within these nanoparticles to modulate the immune system's response. frontiersin.orgnih.gov One approach utilizes poly(lactide-co-glycolide) (PLG) nanoparticles, which have been shown to deliver protein cargo to antigen-presenting cells (APCs) in the spleen and liver, thereby inducing tolerance. frontiersin.org

In studies using murine models, the intravenous delivery of nanoparticles containing α-Gal glycoprotein (B1211001) has been investigated for both preventing and treating α-Gal sensitization. frontiersin.orgumich.edu Prophylactic administration of these nanoparticles before exposure to tick proteins, a known trigger for alpha-gal syndrome, has been shown to blunt the production of Th2 cytokines (IL-4, IL-5, and IL-13) in a manner dependent on the α-Gal antigen. frontiersin.orgnih.gov This suppression of the Th2 response correlates with reduced production of α-Gal-specific IgE antibodies and decreased hypersensitivity reactions. frontiersin.orgnih.gov

Therapeutic application of α-Gal-containing nanoparticles in mice already sensitized to α-Gal has demonstrated partial efficacy. frontiersin.orgnih.gov It has been observed to reduce the production of Th2 cytokines, α-Gal-specific IgE, and mast cell protease-1 (MCPT-1) release. frontiersin.orgnih.gov However, it did not significantly impact basophil activation or histamine (B1213489) release in these therapeutic settings. frontiersin.orgnih.gov These findings suggest that nanoparticles carrying encapsulated α-Gal can be a potential strategy to enhance α-Gal-specific immune tolerance. frontiersin.orgnih.gov

Table 1: Effects of Nanoparticle-Delivered alpha-Gal Antigens on Immune Responses

| Treatment Approach | Key Findings | Reference |

|---|---|---|

| Prophylactic Administration | Blunts production of Th2 cytokines (IL-4, IL-5, IL-13). Suppresses α-Gal-specific IgE production. Reduces hypersensitivity reactions (basophil activation, histamine release, MCPT-1 release). | frontiersin.orgnih.gov |

| Therapeutic Administration | Reduces Th2 cytokine production. Decreases α-Gal-specific IgE production. Lowers MCPT-1 release. No significant effect on basophil activation or histamine release. | frontiersin.orgnih.gov |

Analysis of Immune Cell Responses to Immunotherapy in Murine Models

Murine models are crucial for dissecting the cellular and molecular mechanisms underlying the immune response to alpha-Gal and for evaluating potential immunotherapies. frontiersin.org Since mice, like other non-primate mammals, naturally synthesize the α-Gal epitope, they are immunotolerant to it. nih.gov To overcome this, researchers use α-1,3-galactosyltransferase knockout (AGKO) mice, which lack the ability to produce α-Gal and can therefore mount an immune response, including the production of anti-Gal antibodies, similar to humans. frontiersin.orgnih.govfrontiersin.org

Studies using AGKO mice have been instrumental in understanding tick-induced sensitization to α-Gal. frontiersin.orgnih.gov Sensitization in these models can be achieved through tick feeding or by injecting tick extracts. frontiersin.org Research has shown that in AGKO mice, the induction of α-Gal-specific IgE is dependent on the help of cognate CD4+ T cells. frontiersin.org

The analysis of immune cell responses in these models following immunotherapy with α-Gal nanoparticles has revealed several key insights. frontiersin.org Prophylactic treatment with α-Gal nanoparticles led to a significant reduction in α-Gal-specific IgE levels and α-Gal-specific IgG1 levels. frontiersin.org Furthermore, this preventative treatment suppressed Th2 cytokines (IL-4, IL-5, and IL-13), which correlated with reduced activation of basophils and mast cells. frontiersin.org

In a therapeutic setting, where nanoparticles are administered to already sensitized mice, the treatment also suppressed Th2 cytokines and α-Gal-specific IgE production, but did not affect the frequencies of basophils and mast cells. frontiersin.org A recent mouse model of alpha-gal allergy, where sensitization is achieved by repeated intracutaneous injection of an alpha-gal-carrying protein, demonstrated that the development of type 2 immunity and anaphylaxis was strictly dependent on the cytokine IL-4. aaaai.org

Table 2: Immune Cell Responses in Murine Models of alpha-Gal Immunotherapy

| Immune Component | Response to Prophylactic Nanoparticle Treatment | Response to Therapeutic Nanoparticle Treatment | Reference |

|---|---|---|---|

| Th2 Cytokines (IL-4, IL-5, IL-13) | Suppressed | Suppressed | frontiersin.org |

| alpha-Gal-specific IgE | Reduced | Reduced | frontiersin.org |

| alpha-Gal-specific IgG1 | Reduced | Not significantly affected | frontiersin.org |

| Basophils | Decreased frequencies and activation | Frequencies not affected | frontiersin.org |

| Mast Cells | Reduced reactivity | Reactivity suppressed, but frequencies not affected | frontiersin.org |

High-Throughput Glycan Screening and Glyco-engineering Technologies

Glycan Array Applications for Ligand Discovery

Glycan arrays have emerged as a powerful high-throughput technology for functional glycomics, enabling the rapid screening of interactions between glycans and various glycan-binding proteins (GBPs), such as lectins and antibodies. researchgate.netresearchgate.netnih.gov These arrays consist of a multitude of structurally diverse glycans immobilized on a solid surface, which allows for the simultaneous analysis of binding specificities. researchgate.netnih.gov This technology is instrumental in discovering specific ligands for proteins involved in a wide range of biological processes, including immune responses. nih.govbioglyco.com

In the context of the alpha-Gal epitope, glycan arrays can be used to identify and characterize antibodies and other proteins that bind to this specific carbohydrate structure. By including alpha-D-Gal-(1->3)-alpha-D-Gal-OMe and related oligosaccharides on an array, researchers can probe serum from individuals with alpha-Gal syndrome to determine the fine specificity of their IgE antibodies. This can help in understanding the cross-reactivity with different forms of the α-Gal epitope. frontiersin.org

Furthermore, glycan arrays are valuable tools for drug discovery and vaccine development. bioglyco.com By screening libraries of glycans, potential lead compounds for therapeutic interventions can be identified. bioglyco.com For instance, a "shotgun" microarray approach, where glycans are isolated directly from a natural source like pig lung tissue, has been used to identify ligands for influenza viruses. nih.gov A similar approach could be employed to discover novel α-Gal-containing structures that are immunologically relevant. The development of liquid glycan arrays (LiGA), where glycans are conjugated to DNA-barcoded bacteriophages, offers a solution-based approach that can provide quantitative information about glycan-protein interactions. nih.gov

Engineered Mammalian Cell Systems for Glycan Expression Studies

Genetic glycoengineering of mammalian cells provides a sophisticated platform for studying the biosynthesis and function of specific glycan structures, including the alpha-Gal epitope. nih.gov This approach involves the targeted manipulation of genes encoding glycosyltransferases, the enzymes responsible for synthesizing glycans. nih.govnih.gov By knocking out or overexpressing specific glycosyltransferase genes, researchers can create libraries of isogenic cell lines that display distinct glycan profiles on their surfaces. nih.gov

These engineered cell lines can function as cell-based glycan arrays, presenting glycans in their natural context on endogenous glycoconjugates. nih.govnih.gov This is particularly relevant for studying the α-Gal epitope, as its presentation on different glycoproteins and glycolipids can influence its recognition by the immune system. frontiersin.org For example, Chinese hamster ovary (CHO) cells, a common platform for producing therapeutic proteins, can be engineered to express the α-1,3-galactosyltransferase (α1,3GT) gene, leading to the synthesis of α-Gal epitopes on their surface glycoproteins. nih.govnih.gov

Conversely, knocking out the α1,3GT gene in cells from species that normally express it, such as pigs, is a key strategy in xenotransplantation research to prevent hyperacute rejection mediated by anti-Gal antibodies. nih.gov These engineered mammalian cell systems are invaluable for:

Studying the substrate specificity of glycosyltransferases.

Investigating how the cellular context affects glycan structure and function.

Producing glycoproteins with tailored glycosylation patterns for therapeutic or research purposes. nih.gov

Dissecting the molecular basis of glycan recognition by immune receptors. nih.gov

Vii. Conclusion and Future Research Directions

Advancements in Synthetic Accessibility and Structural Understanding of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe

The chemical synthesis of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe and related structures has been a key area of advancement, enabling detailed immunological and structural studies. Various synthetic strategies have been developed to obtain this and similar disaccharides in high yields. For instance, the reaction of appropriately protected galactose donors, such as 2,3,4,6-tetra-O-acetyl-alpha-D-galactosyl bromide, with a protected methyl galactoside acceptor in the presence of promoters like mercuric cyanide and mercuric bromide has been a successful approach for forming the (1->6) linkage, and similar principles apply to the (1->3) linkage. nih.gov The use of trichloroacetimidate (B1259523) donors in the presence of a catalytic amount of tert-butyldimethylsilyl trifluoromethane (B1200692) sulfonate (TMSOTF) represents another efficient and stereospecific method for glycosylation. nih.gov

These synthetic advancements have been crucial for producing the quantities of pure alpha-D-Gal-(1->3)-alpha-D-Gal-OMe needed for detailed structural characterization. Techniques such as 1H- and 13C-NMR spectroscopy have been instrumental in confirming the structure and stereochemistry of the synthesized disaccharides. nih.gov The availability of this well-characterized compound is fundamental for dissecting the specific molecular features responsible for its recognition by the immune system.

Table 1: Key Synthetic Approaches for alpha-Gal Disaccharides

| Donor Moiety | Acceptor Moiety | Promoter/Catalyst | Linkage Type | Reference |

| 2,3,4,6-tetra-O-acetyl-alpha-D-galactosyl bromide | Methyl 2,3,4-tri-O-acetyl-beta-D-galactopyranoside | Mercuric cyanide/Mercuric bromide | α/β-D-(1->6) | nih.gov |

| 2,3-di-O-benzyl-4,6-O-benzylidene-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside | tert-butyldimethylsilyl trifluoromethane sulfonate (TMSOTF) | α-D-(1->4) | nih.gov |

This table illustrates common strategies for synthesizing disaccharides, with similar principles applicable to the synthesis of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe.

Unraveling Complex Immunological Interactions in Non-human Models

The development of murine models, particularly alpha-1,3-galactosyltransferase knockout (αGT-KO) mice that, like humans, lack the alpha-Gal epitope and produce anti-Gal antibodies, has been a significant breakthrough. nih.govnih.gov These models are invaluable for studying the immunological responses to alpha-Gal and for dissecting the mechanisms of sensitization, such as through tick bites. nih.govnih.gov

Studies using these models have shown that sensitization with tick salivary gland extracts can induce high titers of alpha-Gal-specific IgE and IgG1 antibodies. nih.govnih.gov Subsequent challenges with alpha-Gal-containing substances can then elicit allergic reactions. nih.gov These non-human models provide a controlled environment to investigate the complex interplay between tick-derived factors, the host immune system, and the development of alpha-Gal-specific allergies. nih.gov They allow for detailed analysis of the cellular and molecular pathways involved, including the shift towards a Th2-biased immune response that facilitates the production of IgE. nih.gov

Promising Avenues for Biotechnological Applications and Research Tools

The unique immunological properties of the alpha-Gal epitope, and by extension alpha-D-Gal-(1->3)-alpha-D-Gal-OMe, present several promising avenues for biotechnological and therapeutic applications. The potent immunogenicity of alpha-Gal has been harnessed to enhance the efficacy of vaccines. By decorating viral vectors or other vaccine components with alpha-Gal epitopes, it is possible to target them to antigen-presenting cells via the naturally occurring anti-Gal antibodies in humans, thereby augmenting the immune response.

Furthermore, the interaction between alpha-Gal and anti-Gal antibodies is being explored for its potential in cancer therapy. The targeted delivery of therapeutic agents to tumors expressing alpha-Gal epitopes is an area of active research. Conversely, the removal of anti-Gal antibodies from patients is a critical step in preventing hyperacute rejection in xenotransplantation, the transplantation of organs from other species, such as pigs, into humans. ebi.ac.uk Synthetic alpha-Gal disaccharides like alpha-D-Gal-(1->3)-alpha-D-Gal-OMe can be used to create affinity columns for the specific removal of these antibodies from the recipient's blood. ebi.ac.uk

As a research tool, alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is essential for standardizing diagnostic assays for alpha-Gal syndrome. researchgate.net Its well-defined structure allows for the development of highly specific ELISAs and other immunoassays to detect and quantify alpha-Gal-specific antibodies in patient sera.

Remaining Challenges and Open Questions in alpha-Gal Research

Despite significant progress, many questions surrounding the alpha-Gal phenomenon remain unanswered. A primary challenge is to fully understand the precise mechanisms by which tick bites lead to the development of an IgE-mediated allergy to a carbohydrate. nih.gov The specific components in tick saliva that act as adjuvants in this process are yet to be fully identified. nih.gov

Another area of active investigation is the variability in the clinical presentation of alpha-Gal syndrome. nih.gov It is unclear why some individuals with high levels of alpha-Gal-specific IgE remain asymptomatic while others develop severe allergic reactions. researchgate.net The role of co-factors, such as alcohol consumption and exercise, in triggering clinical symptoms also requires further elucidation. researchgate.net

The potential for alpha-Gal to act as an occupational or respiratory allergen, as suggested by cases of allergic reactions in individuals exposed to amniotic fluid from cattle, opens up new avenues of research into non-food-related exposures. nih.gov Finally, while the focus has been on the detrimental allergic responses, the protective role of anti-Gal antibodies against certain pathogens is a fascinating area that warrants further exploration. nih.gov

Future research will need to continue to leverage synthetic chemistry to create specific probes and inhibitors, utilize advanced immunological techniques in relevant animal models, and conduct detailed clinical studies to address these remaining challenges and fully unravel the complexities of the immune response to alpha-D-Gal-(1->3)-alpha-D-Gal-OMe and the broader alpha-Gal epitope.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing alpha-D-Gal-(1->3)-alpha-D-Gal-OMe, and how can reaction efficiency be validated?

- Answer : The synthesis typically involves glycosylation reactions using protected galactose donors and acceptors. Key steps include:

- Protecting group strategy : Use temporary protecting groups (e.g., acetyl, benzyl) to control regioselectivity .

- Coupling validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using high-performance liquid chromatography (HPLC).

- Yield optimization : Adjust parameters like temperature, solvent polarity (e.g., dichloromethane vs. acetonitrile), and catalyst (e.g., trimethylsilyl triflate) .

- Data validation : Characterize the final product via -NMR and -NMR to confirm the (1→3) linkage and methyl ester group. Compare spectral data with literature values .

Q. How can researchers distinguish alpha-D-Gal-(1->3)-alpha-D-Gal-OMe from isomeric disaccharides using spectroscopic techniques?

- Answer : Employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Anomeric proton signals (δ ~4.5–5.5 ppm) and coupling constants () differentiate α- and β-linkages. NOESY or ROESY experiments confirm spatial proximity of protons across the glycosidic bond .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS provides exact mass verification. Fragmentation patterns (e.g., cross-ring cleavages) help identify linkage positions .

Advanced Research Questions

Q. How should contradictory data between computational models and experimental results for the conformational stability of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe be resolved?

- Answer :

- Re-evaluate computational parameters : Ensure molecular dynamics (MD) simulations use force fields (e.g., GLYCAM) validated for carbohydrates. Compare with quantum mechanical (QM) calculations for glycosidic torsion angles .